molecular formula C22H18O2 B14573198 (4aR,8aS)-6,7-Diphenyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione CAS No. 61389-73-9

(4aR,8aS)-6,7-Diphenyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione

Cat. No.: B14573198
CAS No.: 61389-73-9
M. Wt: 314.4 g/mol
InChI Key: JZDVUWQUBVYTCX-BGYRXZFFSA-N
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Description

(4aR,8aS)-6,7-Diphenyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione is a complex organic compound characterized by its unique tetrahydronaphthalene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,8aS)-6,7-Diphenyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione typically involves a series of organic reactions. One common method includes the Diels-Alder reaction, where a diene reacts with a dienophile to form the tetrahydronaphthalene core. The reaction conditions often require a chiral catalyst to ensure the correct stereochemistry .

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as recrystallization or chromatography to achieve the desired purity and yield. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(4aR,8aS)-6,7-Diphenyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce halogens or other functional groups onto the aromatic rings .

Scientific Research Applications

(4aR,8aS)-6,7-Diphenyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4aR,8aS)-6,7-Diphenyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For instance, the compound may inhibit certain enzymes or receptors, thereby altering cellular functions .

Properties

CAS No.

61389-73-9

Molecular Formula

C22H18O2

Molecular Weight

314.4 g/mol

IUPAC Name

(4aS,8aR)-6,7-diphenyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione

InChI

InChI=1S/C22H18O2/c23-21-11-12-22(24)20-14-18(16-9-5-2-6-10-16)17(13-19(20)21)15-7-3-1-4-8-15/h1-12,19-20H,13-14H2/t19-,20+

InChI Key

JZDVUWQUBVYTCX-BGYRXZFFSA-N

Isomeric SMILES

C1[C@@H]2[C@H](CC(=C1C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C=CC2=O

Canonical SMILES

C1C2C(CC(=C1C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C=CC2=O

Origin of Product

United States

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